2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride
Overview
Description
“2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is a chemical compound with the CAS Number: 1236262-17-1 . It is a potent, selective, and reversible inhibitor of iNOS .
Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula: C18H21ClN2O . The InChI code for the compound is 1S/C18H20N2O.ClH/c19-17 (12-14-6-2-1-3-7-14)18 (21)20-11-10-15-8-4-5-9-16 (15)13-20;/h1-9,17H,10-13,19H2;1H .Scientific Research Applications
- Pharmaceutical Research
- Application : The compound is a part of the quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles . These derivatives have received significant attention due to their wide and distinct biopharmaceutical activities .
- Methods : The methods of application or experimental procedures for these derivatives involve chemical synthesis . The synthesized product is acquired from the filtrate and recrystallized to obtain the pure product .
- Results : Quinazolines and quinazolinones are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They have shown important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
properties
IUPAC Name |
2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14;/h2-5,9H,6-8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVAMSQTIQDUFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.